molecular formula C18H19N5O B2478489 N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide CAS No. 1428359-21-0

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide

Cat. No. B2478489
CAS RN: 1428359-21-0
M. Wt: 321.384
InChI Key: IUYNICZHSPTOAL-UHFFFAOYSA-N
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Description

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is found in the outer mitochondrial membrane of cells. TSPO is involved in various functions such as cholesterol transport, steroidogenesis, and apoptosis. It has been shown to be upregulated in response to cellular stress, inflammation, and neurodegeneration. Due to its role in these processes, DPA-714 has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of related compounds, such as those derived from pyrazolo[3,4-d]pyrimidin-4(5H)-ones, involves methods like intramolecular cyclization and [3+2] cycloaddition reactions. These processes yield novel isoxazolines and isoxazoles with significant chemical diversity. For example, compounds have been synthesized through N-allylation and N-propargyl alkylation, leading to new chemical entities with potential applications in material science and drug discovery (Rahmouni et al., 2014).

Antimicrobial and Antitumor Activities

Several derivatives exhibit notable antimicrobial and antitumor activities. Specific heterocyclic compounds incorporating the antipyrine moiety have shown promise in antimicrobial efficacy, offering a pathway for the development of new therapeutic agents (Bondock et al., 2008). Moreover, novel pyrimidiopyrazole derivatives have demonstrated outstanding in vitro antitumor activity, emphasizing the potential of these compounds in cancer treatment (Fahim et al., 2019).

properties

IUPAC Name

N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-2-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-12-6-4-5-7-15(12)9-18(24)21-16-10-17(20-11-19-16)23-14(3)8-13(2)22-23/h4-8,10-11H,9H2,1-3H3,(H,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYNICZHSPTOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC(=NC=N2)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide

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